姜花醛 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

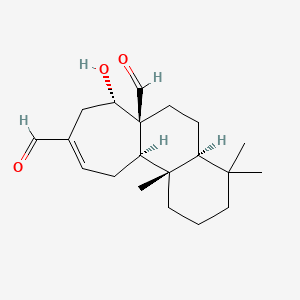

Galanal A is a secondary alcohol and is a part of the Galangal species, which is a member of the Zingiberaceae family . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .

Synthesis Analysis

The first total synthesis of Galanal A and B has been achieved from naturally occurring geraniol . Key steps in this synthesis are the use of a Lewis acid assisted chiral Brønsted acid (chiral LBA) mediated cationic polyene cyclization and a titanocene-mediated radical cyclization for the asymmetric assembly of the “AB” ring and the construction of the all-carbon quaternary center at the junction of the “BC” ring, respectively .Molecular Structure Analysis

Galanal A has a molecular formula of C20H30O3 . Its InChI isInChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1 . Chemical Reactions Analysis

Galanal A has been found to inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan . Galanal A attenuated L-kynurenine formation with an IC50 value of 7.7 µM in the assay system using recombinant human IDO1, and an IC50 value of 45 nM in the cell-based assay .Physical And Chemical Properties Analysis

Galanal A is a secondary alcohol . It’s a part of the Galangal species, which is known for its sharp, citrusy notes and slightly piney aroma . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .科学研究应用

合成和化学特性

- 姜花醛 A,一种拉丹二萜,已从市售的 (+)-硬壳脂合成。此合成中的关键步骤包括维蒂希反应和二茂钛介导的自由基环化,标志着姜花醛 A 和 B 的首次化学合成 (Kumar 和 Chein,2014 年)。

- 报道了另一种从香叶醇全合成姜花醛 A 和 B 的方法,涉及路易斯酸辅助的手性布朗斯特酸介导的阳离子多烯环化和二茂钛介导的自由基环化 (Lin 和 Chein,2017 年)。

生物活性与潜在治疗应用

- 姜花醛 A 已显示出对吲哚胺 2,3-双加氧酶 (IDO) 1 的显着抑制作用,IDO 1 是 L-色氨酸降解中的关键酶,在免疫调节中起重要作用。这种抑制作用可能对免疫相关疾病具有潜在的治疗应用 (山本等人,2014 年)。

- 在对人 T 淋巴瘤 Jurkat 细胞的研究中,姜花醛 A 和 B 诱导了凋亡性细胞死亡,表明它们作为抗癌剂的潜力。这种凋亡的特点是 DNA 片段化、caspase-3 激活和线粒体参与 (三好等人,2003 年)。

- 还发现姜花醛 A 和 B 对革兰氏阳性菌和酵母菌表现出抗菌活性。这是在检查来自姜 (Zingiber mioga Roscoe) 植物的二萜二醛的研究中观察到的 (阿部等人,2004 年)。

作用机制

属性

CAS 编号 |

104086-74-0 |

|---|---|

产品名称 |

Galanal A |

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC 名称 |

(4aS,6aS,7S,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde |

InChI |

InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1 |

InChI 键 |

UDKRLAJJSYRYRU-VYMYIBDJSA-N |

手性 SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@@H]3O)C=O)C=O)(C)C |

SMILES |

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |

规范 SMILES |

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |

同义词 |

galanal A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1228353.png)

![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)

![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

![N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine](/img/structure/B1228361.png)

![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)

![3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228368.png)

![N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)

![N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1228377.png)